Ethyl 2,4-dihydroxybenzimidate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 2,4-dihydroxybenzenecarboximidate |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(10)7-4-3-6(11)5-8(7)12/h3-5,10-12H,2H2,1H3 |
InChI Key |
NBXBICWHIGTQHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2,4 Dihydroxybenzimidate
Classical Approaches to Imidate Synthesis Applied to Ethyl 2,4-Dihydroxybenzimidate
Classical methods for imidate synthesis have long been established, with the Pinner reaction being the cornerstone. The application of these techniques to produce this compound requires careful consideration of the reactive hydroxyl groups on the aromatic ring.
The Pinner reaction, first described by Adolf Pinner in 1877, is the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt wikipedia.orgjk-sci.comrroij.com. In the context of this compound, the reaction involves treating 2,4-dihydroxybenzonitrile (B1587391) with anhydrous ethanol (B145695) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas rroij.comnih.govd-nb.info.
The mechanism begins with the protonation of the nitrile nitrogen by the strong acid, which forms a highly electrophilic nitrilium ion nih.govnrochemistry.com. This intermediate is then attacked by the nucleophilic oxygen of the ethanol molecule. A subsequent proton transfer yields the desired this compound hydrochloride salt nih.govd-nb.info.
The choice of catalyst is critical in the Pinner reaction and its variants. Both Brønsted acids and Lewis acids are employed to activate the nitrile substrate.
Acid-Mediated Catalysis: The traditional Pinner reaction relies on bubbling dry hydrogen chloride gas through a solution of the nitrile and alcohol nih.govnrochemistry.com. This method, while effective, involves the handling of toxic and corrosive gas. Milder protocols have been developed to generate HCl in situ, such as the reaction between trimethylsilyl (B98337) chloride (TMSCl) and ethanol nih.gov. Another improved method utilizes a 4N solution of HCl in cyclopentyl methyl ether (CPME), which offers simpler product isolation through filtration researchgate.net.
Lewis Acid Catalysis: Lewis acids offer a milder and more chemoselective alternative to strong Brønsted acids for promoting the Pinner reaction nih.gov. Various Lewis acids can be used to activate the nitrile group towards nucleophilic attack by the alcohol. Studies have shown that catalysts like hafnium triflate [Hf(OTf)₄] and, more effectively, trimethylsilyl triflate (TMSOTf) can promote the formation of esters from nitriles and alcohols, proceeding through an imidate intermediate nih.govd-nb.inforesearchgate.net. For the synthesis of this compound, a Lewis acid-promoted approach could be advantageous as it might offer better compatibility with the phenolic hydroxyl groups. However, phenols themselves are generally not acylated under these conditions, indicating a high degree of chemoselectivity nih.govresearchgate.netresearchgate.net. The reaction often requires stoichiometric amounts of the Lewis acid for optimal results nih.govresearchgate.net.
| Catalytic System | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Anhydrous HCl (gas) | The classical Brønsted acid catalyst for the Pinner reaction. | Well-established, effective for a wide range of nitriles. | Highly toxic, corrosive, requires special handling. nih.gov | nih.govd-nb.infonrochemistry.com |
| HCl generated in situ (e.g., from TMSCl) | Milder method where HCl is produced directly in the reaction mixture. | Avoids handling of gaseous HCl. | May require careful control of stoichiometry. | nih.gov |
| Trimethylsilyl triflate (TMSOTf) | A powerful Lewis acid catalyst. | High yields for primary alcohols, mild conditions, high chemoselectivity. nih.govresearchgate.net | Often requires stoichiometric amounts (e.g., 2 equivalents). nih.govresearchgate.net | nih.govresearchgate.netresearchgate.net |
| Hafnium triflate [Hf(OTf)₄] | An alternative Lewis acid catalyst. | Effective, but may be less efficient than TMSOTf. | Can be expensive; may require more than catalytic amounts. d-nb.info | nih.govd-nb.info |
The optimization of reaction conditions, particularly the choice of solvent, is crucial for maximizing the yield and purity of this compound in conventional syntheses. The Pinner reaction must be performed under anhydrous conditions, as the presence of water can lead to the hydrolysis of the nitrile or the imidate product to form an ester or amide d-nb.infonrochemistry.com.
Historically, inert solvents such as benzene (B151609) or dioxane have been used jk-sci.com. However, modern approaches often utilize the alcohol reactant (ethanol) or even the nitrile itself as the solvent, especially in Lewis acid-promoted variants, which can lead to higher yields nih.govresearchgate.net. The use of cyclopentyl methyl ether (CPME) as a solvent for HCl-mediated reactions has been shown to be a significant improvement, as it is a greener solvent alternative and facilitates easier product isolation via precipitation and filtration researchgate.net. Temperature control is another critical parameter; reactions are often initiated at 0 °C or lower to manage the exothermic nature of the initial acid-base reaction and to ensure the stability of the resulting Pinner salt jk-sci.comnrochemistry.com.
| Solvent | Key Characteristics | Impact on Reaction | Reference |
|---|---|---|---|
| Ethanol (Reactant as Solvent) | Using an excess of the alcohol reactant as the solvent. | Drives the reaction equilibrium forward; simplifies the reaction mixture. Often used in Lewis acid-catalyzed systems. | nih.gov |
| Dioxane / Chloroform | Traditional, inert anhydrous solvents. | Provides a non-reactive medium for the reaction. | jk-sci.comorganic-chemistry.org |
| Cyclopentyl Methyl Ether (CPME) | An ether-based solvent with favorable properties (high boiling point, low water miscibility). | Improves operational simplicity; the product often precipitates directly from the solution, allowing for easy isolation by filtration. researchgate.net | researchgate.net |
| Nitrile (Reactant as Solvent) | Using an excess of the nitrile reactant as the solvent. | Maximizes reactant concentration; reported to give good results in some Lewis acid-promoted reactions. nih.gov | nih.govresearchgate.net |
Modern and Sustainable Synthetic Strategies for this compound
Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally benign methodologies. These principles are being applied to imidate synthesis, offering potential new routes to this compound that overcome the limitations of classical methods.
The shift away from harsh acids and stoichiometric metal-based reagents has led to the exploration of metal-free and organocatalytic systems for related transformations. While specific applications to this compound are not extensively documented, the principles can be readily extended.
Metal-Free Catalysis: The development of metal-free catalytic systems aligns with green chemistry principles by avoiding residual metal contamination in the final product nih.gov. For reactions involving nitrile activation, strong Brønsted acids derived from organic scaffolds, such as sulfonic acid-functionalized ionic liquids or solid supports, could serve as recyclable and less corrosive alternatives to HCl nih.gov. These catalysts can provide the necessary protonation to activate the nitrile while being easier to handle and separate from the reaction mixture.
Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral phosphoric acids (CPAs), for instance, are powerful Brønsted acid catalysts that can activate electrophiles through hydrogen bonding mdpi.com. An organocatalytic approach to the synthesis of this compound could involve the use of a suitable acidic organocatalyst to activate the 2,4-dihydroxybenzonitrile, facilitating the nucleophilic attack of ethanol under milder conditions than the classical Pinner reaction. This could potentially improve functional group tolerance, reducing the need for protecting the phenolic hydroxyls.
The principles of green chemistry aim to reduce waste, avoid hazardous substances, and improve energy efficiency nih.govchemmethod.com. Applying these principles to the synthesis of this compound presents both opportunities and challenges.
Solvent-Free Approaches: Solvent-free, or "neat," reactions are highly desirable as they eliminate solvent waste and can lead to higher reaction rates cem.comresearchgate.net. A solvent-free synthesis of this compound could involve mixing 2,4-dihydroxybenzonitrile, an acid catalyst, and ethanol and heating the mixture, potentially with microwave irradiation to accelerate the reaction cem.com. This approach simplifies workup procedures and maximizes atom economy. The feasibility would depend on the physical states of the reactants and the ability to control the reaction exothermicity.
Aqueous Media Approaches: While the Pinner reaction is classically defined by its requirement for anhydrous conditions, modern synthetic chemistry has made strides in performing traditionally water-sensitive reactions in aqueous media nih.gov. Developing a water-tolerant catalytic system for imidate synthesis would be a significant green advancement. However, this remains a substantial challenge due to the propensity of the nitrile and the imidate product to hydrolyze in the presence of water. Success would likely require a catalyst, perhaps encapsulated within a hydrophobic pocket of a hydrogel or micelle, that can activate the nitrile while shielding the reactive intermediates from bulk water.
Flow Chemistry and Continuous Reactor Technologies for Scalable Production
The adaptation of the Pinner reaction to flow chemistry and continuous reactor systems presents a promising avenue for the scalable and safe production of this compound. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety profiles, particularly when handling hazardous reagents like anhydrous hydrogen chloride.
In a continuous flow setup, streams of 2,4-dihydroxybenzonitrile in an appropriate solvent and a solution of hydrogen chloride in ethanol would be pumped and mixed at a specific junction before entering a heated or cooled reactor coil. The small dimensions of the microreactor channels ensure rapid heat dissipation, which is crucial for controlling the exothermic nature of the Pinner reaction and preventing the degradation of the thermally sensitive product. The continuous output of the product stream allows for in-line purification and isolation, leading to a more efficient and automated manufacturing process.
Potential Advantages of Flow Synthesis for this compound:
| Parameter | Batch Reactor | Flow Reactor |
| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio |
| Safety | Handling of large volumes of hazardous reagents | Small reaction volumes, contained system |
| Control | Difficult to precisely control reaction time and temperature gradients | Precise control over residence time and temperature |
| Scalability | Requires larger vessels, can be challenging | "Scale-out" by running multiple reactors in parallel |
| Productivity | Batch-to-batch variability | Consistent product quality and higher throughput |
Alternative Routes and Functionalization Strategies for this compound
While the Pinner reaction is the most direct route, alternative strategies can be envisaged for the synthesis and functionalization of this compound.
Transesterification and Transimidation Approaches from Related Precursors
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, could theoretically be applied to imidates. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.comyoutube.com This would involve reacting a different alkyl 2,4-dihydroxybenzimidate (e.g., mthis compound) with an excess of ethanol in the presence of an acid or base catalyst to yield the desired ethyl imidate. The reaction is an equilibrium process, and driving it towards the product would require using a large excess of ethanol or removing the displaced alcohol. masterorganicchemistry.com
Similarly, transimidation could potentially be used, which would involve the reaction of an existing imidate with an amine to exchange the alkoxy group for an amino group. While this is not directly applicable to the synthesis of the target ethyl imidate, it represents a potential functionalization pathway for the imidate group.
Direct Functionalization of Aromatic Rings Leading to the Benzimidate Core
An alternative approach involves the direct functionalization of a pre-existing aromatic ring that is already part of a benzimidate structure. However, it is more common in synthetic chemistry to introduce the desired functional groups onto the aromatic precursor before forming the benzimidate.
In the context of this compound, this would mean starting with a simpler benzonitrile (B105546) or benzimidate and introducing the two hydroxyl groups. The hydroxyl groups are strongly activating and ortho-, para-directing in electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Therefore, one could theoretically start with ethyl benzimidate and perform electrophilic hydroxylation. However, controlling the regioselectivity to obtain the 2,4-dihydroxy substitution pattern would be challenging, and such reactions are often not high-yielding.
A more practical approach within this category is the synthesis of the functionalized aromatic precursor, 2,4-dihydroxybenzonitrile, followed by the Pinner reaction as previously described. The synthesis of 2,4-dihydroxybenzonitrile can be achieved from resorcinol (B1680541) through processes like the Kolbe-Schmitt reaction to introduce a carboxylic acid group, which is then converted to a nitrile. researchgate.netyoutube.comresearchgate.net
Purity Assessment and Isolation Techniques in the Synthesis of this compound
The purity of this compound is crucial for its subsequent applications. A combination of chromatographic and crystallization techniques is typically employed for its isolation and purification.
Chromatographic Purification Methods for Imidate Derivatives
Column chromatography is a widely used technique for the purification of organic compounds. For a polar molecule like this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase would be a suitable method. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be effective in separating the desired product from non-polar impurities and unreacted starting materials.
High-performance liquid chromatography (HPLC) can be used for both analytical purity assessment and preparative purification. Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would be appropriate for this compound.
Comparison of Chromatographic Techniques:
| Technique | Stationary Phase | Mobile Phase | Application |
| Normal-Phase Column Chromatography | Silica Gel (polar) | Non-polar to moderately polar solvent mixture (e.g., Hexane/Ethyl Acetate) | Preparative purification, removal of impurities with different polarities. |
| Reversed-Phase HPLC | C18 (non-polar) | Polar solvent mixture (e.g., Water/Acetonitrile) | Analytical purity assessment, preparative purification for high-purity samples. |
Crystallization and Solid-Phase Isolation Strategies
Crystallization is a powerful technique for the final purification of solid compounds. The crude this compound obtained after the reaction work-up can be dissolved in a suitable hot solvent or a solvent mixture in which it has good solubility at high temperatures and poor solubility at low temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and would need to be determined empirically, but polar solvents or mixtures containing alcohols or esters might be suitable.
Solid-phase extraction (SPE) could also be employed as a preliminary purification step. This technique involves passing a solution of the crude product through a cartridge containing a solid adsorbent. Depending on the chosen adsorbent and solvent system, either the desired product or the impurities can be selectively retained on the solid phase, allowing for their separation.
Reactivity and Derivatization Chemistry of Ethyl 2,4 Dihydroxybenzimidate
Nucleophilic Transformations of the Imidate Moiety
The carbon atom of the imidate group in Ethyl 2,4-dihydroxybenzimidate is electrophilic and, therefore, susceptible to attack by various nucleophiles. These reactions proceed through a general addition-elimination mechanism, leading to the displacement of the ethoxy group.
Aminolysis Reactions for Amidine Synthesis: Scope and Limitations
The reaction of this compound with amines, known as aminolysis, is a primary method for the synthesis of 2,4-dihydroxybenzamidines. This transformation involves the nucleophilic attack of an amine on the imidate carbon, followed by the elimination of ethanol (B145695).
Both primary and secondary amines can be employed in the aminolysis of this compound to yield the corresponding N-substituted or N,N-disubstituted 2,4-dihydroxybenzamidines. The general reaction scheme is as follows:
With Primary Amines (R-NH₂): The reaction yields N-substituted 2,4-dihydroxybenzamidines.
With Secondary Amines (R₂NH): The reaction produces N,N-disubstituted 2,4-dihydroxybenzamidines.
The reactivity of the amine is a crucial factor in these reactions. Generally, more basic and less sterically hindered amines will react more readily.
Table 1: Examples of Amidine Synthesis from this compound
| Amine Reactant | Product |
| Methylamine | N-Methyl-2,4-dihydroxybenzamidine |
| Diethylamine | N,N-Diethyl-2,4-dihydroxybenzamidine |
| Aniline | N-Phenyl-2,4-dihydroxybenzamidine |
Note: This table represents expected products based on general chemical principles of aminolysis, as specific experimental data for this compound is not widely available in the searched literature.
If the this compound molecule contains a suitably positioned internal amine nucleophile, intramolecular aminolysis can occur, leading to the formation of heterocyclic structures. For instance, a derivative with an amino group on a side chain attached to the benzene (B151609) ring could potentially cyclize to form a nitrogen-containing ring system. The favorability of such cyclization reactions depends on the length and flexibility of the linker arm, as well as the reaction conditions.
Alcoholysis and Phenolysis for Orthoester and Related Ester Formations
The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) can lead to the formation of orthoesters or other ester-like products. This transformation typically requires acidic catalysis to activate the imidate group. The reaction with an excess of alcohol in the presence of an acid catalyst, such as hydrogen chloride, can drive the reaction towards the formation of a 2,4-dihydroxy-orthobenzoate.
Hydrolysis Pathways and Esterification Products
Hydrolysis of this compound, which can be catalyzed by either acid or base, results in the cleavage of the imidate moiety to yield ethyl 2,4-dihydroxybenzoate (B8728270). rsc.orgsigmaaldrich.com
Acid-catalyzed hydrolysis: This is the reverse of the Pinner reaction used to synthesize the imidate. The reaction with a large excess of water in the presence of a strong acid will drive the equilibrium towards the formation of the corresponding ester and an ammonium salt. wikipedia.org
Base-catalyzed hydrolysis: In the presence of a base, such as sodium hydroxide, the imidate is hydrolyzed to the sodium salt of 2,4-dihydroxybenzoic acid and ethanol. Subsequent acidification will yield the free carboxylic acid.
Reactions at the Hydroxyl Groups of this compound
Metal Complexation and Chelation Chemistry
The presence of two hydroxyl groups in a 1,3-relationship on the benzene ring of this compound provides a classic bidentate chelation site for metal ions. The fundamental principles of its coordination chemistry are primarily dictated by the nature of the 2,4-dihydroxyphenyl moiety, which can act as a mono- or dianionic ligand upon deprotonation of the phenolic hydroxyl groups.
Coordination Principles:
The coordination of metal ions to this compound and its derivatives, such as Schiff bases formed from 2,4-dihydroxybenzaldehyde, has been a subject of study. sbmu.ac.irresearchgate.netsbmu.ac.irijser.in These studies reveal that the 2,4-dihydroxy-substituted aromatic core can form stable complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). sbmu.ac.irsbmu.ac.ir The coordination typically involves the deprotonated phenolic oxygen atoms, creating a six-membered chelate ring with the metal center. This arrangement is a common feature in the coordination chemistry of salen-type ligands and other related structures derived from hydroxylated aromatic aldehydes and ketones. sbmu.ac.irijser.in
The geometry of the resulting metal complexes is influenced by the nature of the metal ion and the presence of other coordinating ligands. For instance, Schiff base complexes derived from 2,4-dihydroxybenzaldehyde have been reported to adopt square-planar or tetrahedral geometries. sbmu.ac.ir In the case of this compound, it is anticipated to function as an O,O'-bidentate ligand. The coordination can be represented by the generalized equilibrium shown below:
Mⁿ⁺ + 2(Ligand)⁻ ⇌ [M(Ligand)₂]⁽ⁿ⁻²⁾⁺
The stability of these complexes is enhanced by the chelate effect, where the formation of a ring structure with the metal ion is entropically favored over coordination with monodentate ligands. The electronic properties of the metal ion and the steric environment around the coordination site also play a crucial role in determining the stability and structure of the resulting complex.
| Metal Ion | Typical Coordination Geometry | Reference |
| Cu(II) | Square-planar | sbmu.ac.ir |
| Ni(II) | Square-planar | sbmu.ac.ir |
| Zn(II) | Tetrahedral | sbmu.ac.ir |
| Co(II) | Tetrahedral/Octahedral | ijser.in |
Oxidation and Reduction Reactions of the Phenolic Moieties
The phenolic hydroxyl groups in this compound are susceptible to both oxidation and reduction, leading to a variety of chemical transformations.
Oxidation:
The oxidation of resorcinol (B1680541) and its derivatives is a complex process that can be initiated chemically or electrochemically. rsc.orget-chem.comnih.gov Electrochemical studies on resorcinol have shown that it undergoes an irreversible oxidation process. rsc.orgnih.gov This process typically involves a one-proton, one-electron (1H⁺/1e⁻) transfer to form a phenoxy radical. rsc.orgnih.gov These highly reactive radicals can then undergo further reactions, such as dimerization or polymerization, leading to the formation of complex product mixtures. rsc.orgnih.gov It is important to note that, unlike its catechol (1,2-dihydroxy) and hydroquinone (1,4-dihydroxy) isomers, resorcinol does not typically oxidize to a stable quinone. britannica.com
The oxidation of this compound is expected to follow a similar pathway, with the initial formation of a radical at one of the phenolic positions. The specific site of initial oxidation (position 2 or 4) can be influenced by the reaction conditions. researchgate.net The resulting radical can be stabilized by resonance within the aromatic ring. Subsequent radical-radical coupling or reaction with other species in the medium would then lead to a variety of oligomeric and polymeric products. The presence of the ethyl imidate group may influence the redox potential of the phenolic moieties and the stability of the resulting radicals.
Reduction:
The reduction of the phenolic moieties in this compound is less common than oxidation. The aromatic ring of phenols can be reduced under forcing conditions, such as high-pressure hydrogenation with a suitable catalyst (e.g., rhodium on carbon). This would lead to the formation of the corresponding substituted cyclohexanediol derivative.
A more common reduction reaction in substituted phenols involves the reduction of other functional groups on the ring. For instance, if a nitro group were present on the aromatic ring of this compound, it could be selectively reduced to an amino group using reagents like tin and hydrochloric acid or catalytic hydrogenation, without affecting the phenolic hydroxyls. msu.edu
Regioselectivity and Stereoselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound—the two phenolic hydroxyl groups, the aromatic ring, and the imidate functional group—makes the control of selectivity in its reactions a critical aspect of its chemistry.
Controlling Selectivity in Multireactive Systems
The regioselectivity of reactions on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The two hydroxyl groups are strongly activating, ortho-, para-directing groups. libretexts.orglibretexts.org The ethyl imidate group, being an electron-withdrawing group through resonance, is expected to be a meta-directing group.
In electrophilic aromatic substitution reactions, the powerful activating and ortho-, para-directing influence of the hydroxyl groups will dominate. libretexts.orglibretexts.org The incoming electrophile will be directed to the positions ortho and para to the hydroxyl groups. Given the substitution pattern of this compound, the most activated and sterically accessible positions for electrophilic attack are C5 and C3. The directing effects of the substituents are summarized in the table below:
| Substituent | Position | Electronic Effect | Directing Effect |
| -OH | C2 | Activating | Ortho, Para |
| -OH | C4 | Activating | Ortho, Para |
| -C(OEt)=NH | C1 | Deactivating | Meta |
The combined effect of the two hydroxyl groups strongly activates the ring, particularly at the positions ortho and para to them. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions. The relative ratio of substitution at these positions would depend on the specific electrophile and reaction conditions.
Derivatization of the hydroxyl groups, for example, through alkylation or acylation, would alter their directing effects and could be a strategy to control the regioselectivity of subsequent reactions. libretexts.orgsigmaaldrich.comgcms.czcolostate.eduyoutube.com
Chiral Induction and Asymmetric Synthesis Strategies Utilizing the Dihydroxyl Moiety
The 1,3-diol arrangement of the hydroxyl groups in the resorcinol core of this compound presents an opportunity for its use in asymmetric synthesis, either as a chiral ligand or as a chiral starting material. researchgate.netsemanticscholar.orgrsc.orgacs.orgresearchgate.netnih.gov While there is a lack of specific research on the use of this compound in this context, general principles of asymmetric synthesis can be applied.
As a Chiral Ligand:
If this compound were to be modified to introduce a chiral center, for example, by using a chiral alcohol to form the imidate or by attaching a chiral substituent to the aromatic ring, the resulting molecule could serve as a chiral ligand in asymmetric catalysis. nih.govresearchgate.netnih.govyoutube.com The two phenolic oxygens would provide a bidentate coordination site for a metal catalyst. The chiral element would then create a chiral environment around the metal center, enabling enantioselective transformations of a substrate. The design of such "privileged" ligands is a key area of research in asymmetric synthesis. researchgate.net
As a Chiral Substrate:
Alternatively, the dihydroxyl moiety itself can be a platform for stereoselective reactions. For instance, the stereoselective reduction of a β-hydroxy ketone to a 1,3-diol is a common strategy in natural product synthesis. researchgate.netsemanticscholar.orgacs.orgnih.gov While this compound is already a diol, its derivatives could undergo reactions where the existing stereochemistry of a modified diol unit directs the stereochemical outcome of a new stereocenter being formed.
The development of synthetic methods for the stereoselective synthesis of 1,3-diols is an active area of research, with both biocatalytic and chemocatalytic approaches being explored. rsc.org These strategies often involve the desymmetrization of meso-1,3-diols or the kinetic resolution of racemic 1,3-diols. researchgate.netrsc.org While no specific examples utilizing this compound have been reported, the structural motif is amenable to such synthetic strategies.
Applications of Ethyl 2,4 Dihydroxybenzimidate As a Synthetic Precursor
Synthesis of Functional Amidines and Related Compounds
The transformation of an imidate, such as Ethyl 2,4-dihydroxybenzimidate, into an amidine is a chemically plausible reaction. This would typically involve the reaction of the imidate with an amine, where the amine acts as a nucleophile, displacing the ethoxy group of the imidate to form the corresponding amidine.
The synthesis of substituted amidines from this compound would theoretically allow for the introduction of various functional groups. By selecting different primary or secondary amines as the nucleophile, a library of N-substituted or N,N-disubstituted 2,4-dihydroxybenzamidines could be generated. The 2,4-dihydroxy substitution pattern on the benzene (B151609) ring provides additional sites for further chemical modification, such as alkylation or acylation of the hydroxyl groups, to create a wider array of derivatives. However, specific examples and detailed research findings for this transformation using this compound are not prevalent in the reviewed scientific literature.
Amidines are well-established as versatile building blocks in organic chemistry. Their utility extends to the synthesis of various nitrogen-containing heterocycles. A 2,4-dihydroxybenzamidine, derived from this compound, could serve as a key scaffold. The presence of the amidine functionality, combined with the reactive hydroxyl groups on the aromatic ring, offers multiple points for cyclization and condensation reactions, potentially leading to the formation of diverse heterocyclic systems.
Mechanistic and Kinetic Studies of Reactions Involving Ethyl 2,4 Dihydroxybenzimidate
Elucidation of Reaction Mechanisms at the Imidate Center
The most common reaction pathway at the imidate center is nucleophilic addition-elimination. This two-step mechanism is characteristic of carbonyl and iminyl compounds that possess a good leaving group. youtube.comchemistrysteps.com
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbon atom of the imidate's C=N bond. This attack breaks the pi-bond, and the electrons are pushed onto the nitrogen atom, forming a tetrahedral intermediate. unacademy.com
Elimination: The tetrahedral intermediate is typically unstable. The lone pair of electrons on the oxygen atom reforms a double bond with the carbon, leading to the expulsion of the ethoxy group (-OEt) as a leaving group.
A generalized scheme for this mechanism is presented below:
Figure 1: Hypothetical nucleophilic addition-elimination reaction of Ethyl 2,4-dihydroxybenzimidate.
The reactivity of the imidate towards nucleophiles is influenced by the stability of the leaving group and the electrophilicity of the carbon center. libretexts.org The ethoxide anion (EtO-) is a reasonably good leaving group, facilitating this reaction pathway.
The presence of hydroxyl (-OH) groups on the benzene (B151609) ring and the imine nitrogen allows for complex proton transfer processes and the existence of tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. This process commonly results from the migration of a proton.
For this compound, several potential tautomeric equilibria can be considered:
Imidate-Amide Tautomerism: A proton can transfer from the oxygen of the ethoxy group to the nitrogen, though this is generally less favorable.
Keto-Enol Tautomerism: The dihydroxy-substituted benzene ring can exhibit keto-enol type tautomerism, where a proton from a hydroxyl group moves to a carbon on the ring, forming a ketone.
Phenol-Imidate Proton Transfer: Intramolecular proton transfer can occur between one of the phenolic hydroxyl groups and the imine nitrogen. Studies on analogous 2-hydroxyphenyl benzimidazoles show that such intramolecular proton transfer is a key process, often influenced by the solvent. nih.gov In aqueous solutions, a tautomeric equilibrium is often established where the hydroxyl proton is transferred to the nitrogen atom of the imidazole-like structure. nih.gov
Figure 2: Potential tautomeric forms of the core structure.
These equilibria can be highly dependent on solvent polarity, temperature, and pH. The specific dominant tautomer in a given environment will dictate the compound's reactivity and spectroscopic properties.
Catalysts can significantly influence the rate and outcome of reactions at the imidate center.
Acid Catalysis: In the presence of an acid, the nitrogen atom of the imidate can be protonated. This protonation increases the electrophilicity of the carbon atom, making it more susceptible to attack by weak nucleophiles.
Base Catalysis: A base can deprotonate the nucleophile, increasing its nucleophilicity and thus accelerating the initial addition step.
Nucleophilic Catalysis: Certain catalysts, such as imidazole or 4-dimethylaminopyridine (DMAP), can act as nucleophilic catalysts. youtube.comyoutube.com The catalyst first attacks the imidate to form a more reactive intermediate, which is then more readily attacked by the primary nucleophile. youtube.comyoutube.com For instance, a nucleophilic catalyst can displace the ethoxy group to form a highly reactive acyl-catalyst intermediate, which is then rapidly consumed. youtube.com
The choice of catalyst can steer the reaction towards a desired product and prevent the formation of side products. For example, in the synthesis of N-(pyridin-2-yl)imidates, Lewis acids like Al₂O₃ and bases like Cs₂CO₃ have been used to catalyze different steps of the reaction sequence. nih.gov
Kinetic Analysis of Transformation Reactions
Kinetic analysis provides quantitative insight into reaction rates, allowing for the determination of the rate law, rate constants, and thermodynamic parameters.
The reaction order describes how the reaction rate is affected by the concentration of each reactant. solubilityofthings.com The rate law for a reaction involving this compound (represented as EDB) and a nucleophile (Nu) would take the form:
Rate = k[EDB]m[Nu]n
where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders must be determined experimentally. wikipedia.org
One common method is the method of initial rates . libretexts.org This involves running a series of experiments where the initial concentration of one reactant is varied while the other is held constant and measuring the initial reaction rate.
Hypothetical Data for Determining Reaction Order:
| Experiment | Initial [EDB] (M) | Initial [Nu] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 8.0 x 10⁻⁵ |
From this hypothetical data:
Comparing experiments 1 and 2, doubling [EDB] doubles the rate (4.0/2.0 = 2), so the reaction is first order in EDB (m=1).
Comparing experiments 1 and 3, doubling [Nu] quadruples the rate (8.0/2.0 = 4), so the reaction is second order in Nu (n=2).
The rate constant 'k' is temperature-dependent, a relationship described by the Arrhenius equation :
k = A * e(-Ea/RT)
where:
Ea is the activation energy.
A is the pre-exponential factor.
R is the universal gas constant.
T is the absolute temperature (in Kelvin).
To determine the activation energy, the reaction is performed at several different temperatures, and the rate constant 'k' is calculated for each. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R. bath.ac.ukespublisher.com
Hypothetical Kinetic Data at Various Temperatures:
| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (M⁻²s⁻¹) | ln(k) |
| 298 | 0.003356 | 0.020 | -3.91 |
| 308 | 0.003247 | 0.045 | -3.10 |
| 318 | 0.003145 | 0.095 | -2.35 |
| 328 | 0.003049 | 0.189 | -1.67 |
Plotting this data would allow for the calculation of Ea. From the Arrhenius equation, other thermodynamic parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined using the Eyring equation, providing deeper insight into the transition state of the reaction. kg.ac.rs
Effect of Solvent, Temperature, and Concentration on Reaction Rates
The rate of chemical reactions is profoundly influenced by the solvent, temperature, and concentration of reactants. While specific data for this compound is not available, general trends observed in related systems, such as the hydrolysis of ethyl benzoate, can offer insights. chemicaljournals.comuv.esscribd.com
Solvent Effects: The choice of solvent can significantly alter reaction rates by stabilizing or destabilizing the reactants, transition states, and products to different extents. wikipedia.org For reactions involving polar intermediates or transition states, polar solvents generally accelerate the rate. Conversely, non-polar solvents may be favored for reactions involving non-polar species. The effect of solvent on reaction kinetics is a complex interplay of factors including dielectric constant, polarity, and the ability to form hydrogen bonds. wikipedia.org
Temperature Effects: According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. This is due to an increase in the kinetic energy of molecules, leading to more frequent and energetic collisions. The activation energy (Ea), a key parameter determined from the temperature dependence of the reaction rate, provides insight into the energy barrier of the reaction.
Concentration Effects: The rate of a reaction is typically dependent on the concentration of the reactants. For a reaction involving this compound, the reaction order with respect to the imidate and any other reactants would need to be determined experimentally to establish the rate law.
A hypothetical data table illustrating how such data would be presented is shown below.
| Solvent | Temperature (°C) | Concentration of this compound (M) | Observed Rate Constant (k_obs) (s⁻¹) |
| Methanol | 25 | 0.01 | Data not available |
| Methanol | 40 | 0.01 | Data not available |
| Acetonitrile (B52724) | 25 | 0.01 | Data not available |
| Acetonitrile | 25 | 0.02 | Data not available |
This table is for illustrative purposes only. No experimental data was found for this compound.
Isotopic Labeling Studies to Probe Reaction Pathways
Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. ias.ac.inwikipedia.orgcreative-proteomics.com By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (deuterium), ¹⁶O with ¹⁸O), it is possible to follow the atom's path and gain insights into bond-breaking and bond-forming steps. ias.ac.inwikipedia.org
Deuterium and Oxygen Isotope Effects on Reaction Kinetics
The substitution of an atom with a heavier isotope can lead to a change in the reaction rate, known as a kinetic isotope effect (KIE). ias.ac.in The magnitude of the KIE can provide evidence for the rate-determining step of a reaction. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE can occur when the isotopic substitution is at a position not directly involved in bond cleavage.
For reactions of this compound, deuterium labeling of the hydroxyl groups or specific positions on the aromatic ring could reveal their involvement in the reaction mechanism. Similarly, ¹⁸O labeling of the ethoxy group or the hydroxyl groups could clarify the mechanism of hydrolysis or other substitution reactions.
Tracing Atom Rearrangements in Complex Transformations
In more complex reactions involving rearrangements, isotopic labeling is invaluable for tracking the movement of atoms and fragments. By determining the position of the isotopic label in the product, it is possible to distinguish between different possible mechanistic pathways.
In Situ Spectroscopic Monitoring of Reactions
Real-time monitoring of chemical reactions using spectroscopic techniques allows for the detection of transient intermediates and provides a detailed picture of the reaction progress over time. mpg.de
Real-Time NMR Spectroscopy for Intermediate Detection
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for real-time monitoring of reactions. rsc.org By acquiring NMR spectra at regular intervals during a reaction, it is possible to identify and characterize the structures of starting materials, intermediates, and products. mpg.dersc.orgclockss.orgresearchgate.net This technique is particularly useful for detecting short-lived intermediates that may not be observable by other methods. mpg.decore.ac.uk
Infrared and UV-Vis Spectroscopic Tracking of Reaction Progress
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are also widely used for monitoring reaction kinetics. researchgate.netresearchgate.netthermofisher.comsapub.org IR spectroscopy is sensitive to changes in functional groups, allowing for the tracking of the disappearance of reactants and the appearance of products. UV-Vis spectroscopy is suitable for reactions involving chromophores, where changes in conjugation or electronic structure lead to changes in the absorption spectrum. researchgate.netthermofisher.comsapub.orgthermofisher.com The quantitative relationship between absorbance and concentration, as described by the Beer-Lambert law, allows for the determination of reaction rates. thermofisher.com
A hypothetical data table from a UV-Vis kinetic study is presented below to illustrate the concept.
| Time (s) | Wavelength (nm) | Absorbance | Concentration of Product (M) |
| 0 | 350 | 0.050 | 0 |
| 60 | 350 | 0.250 | Data not available |
| 120 | 350 | 0.400 | Data not available |
| 180 | 350 | 0.500 | Data not available |
This table is for illustrative purposes only. No experimental data was found for this compound.
Theoretical and Computational Investigations on Ethyl 2,4 Dihydroxybenzimidate
Electronic Structure Analysis and Reactivity Prediction
Theoretical and computational chemistry offer powerful tools to predict the electronic structure and reactivity of molecules like Ethyl 2,4-dihydroxybenzimidate without the need for laboratory experiments. These methods provide insights at the atomic and molecular level, guiding further experimental work.
Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G++(d,p), would be employed to determine its most stable three-dimensional structure (optimized geometry). researchgate.net
These calculations would yield precise information on bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the molecule's shape and steric properties. A hypothetical data table of optimized geometric parameters for this compound would resemble the following:
| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |
| Bond Length (Å) | C-O (hydroxyl) | e.g., 1.36 |
| Bond Length (Å) | C=N (imidate) | e.g., 1.28 |
| Bond Angle (°) | O-C-C (ring) | e.g., 120.1 |
| Dihedral Angle (°) | C-C-N-C | e.g., 178.5 |
Furthermore, DFT calculations would provide key electronic properties that are fundamental to understanding the molecule's reactivity and stability. These properties include the total energy, dipole moment, and polarizability.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Hotspots
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com
For this compound, an FMO analysis would map the spatial distribution of the HOMO and LUMO across the molecule. The HOMO is expected to be localized on the electron-rich regions, such as the dihydroxy-substituted benzene (B151609) ring and the nitrogen atom of the imidate group. Conversely, the LUMO would likely be distributed over the electron-deficient areas, such as the carbon atom of the C=N double bond. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net
A data table summarizing the FMO analysis would typically include:
| Parameter | Energy (eV) |
| HOMO Energy | e.g., -6.2 |
| LUMO Energy | e.g., -1.5 |
| HOMO-LUMO Gap | e.g., 4.7 |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is key to understanding its interactions with other molecules. An electrostatic potential map (ESP) provides a visual representation of the charge distribution. youtube.comyoutube.com In an ESP map, regions of negative potential, which are prone to electrophilic attack, are typically colored red, while regions of positive potential, susceptible to nucleophilic attack, are colored blue. youtube.comyoutube.com Neutral regions are shown in green. youtube.comyoutube.com
For this compound, the ESP map would be expected to show negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the imidate, reflecting their high electron density. Positive potential would likely be concentrated around the hydrogen atoms of the hydroxyl groups and parts of the carbon skeleton. This visual information is invaluable for predicting how the molecule will interact with other reagents, solvents, and biological receptors.
Computational Studies on Reaction Pathways and Transition States
Computational chemistry can also be used to model the step-by-step mechanism of chemical reactions, providing a deeper understanding of how reactants are converted into products. mdpi.comchemrxiv.org
Locating Transition States for Key Transformations (e.g., aminolysis, cyclization)
A transition state is a high-energy, unstable configuration of atoms that exists for an infinitesimally short time as a reaction proceeds. nih.gov Locating the precise geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to find these transition states for key reactions involving this compound, such as its aminolysis (reaction with an amine) or an intramolecular cyclization. These calculations would reveal the specific atomic rearrangements that occur during the reaction.
Reaction Energy Profiles and Free Energy Barriers
Once the structures of the reactants, products, and transition states are determined, a reaction energy profile can be constructed. This profile plots the potential energy of the system as the reaction progresses, showing the energy of the reactants, transition states, intermediates, and products. The difference in energy between the reactants and the transition state is the activation energy or free energy barrier. A lower activation energy corresponds to a faster reaction.
For a potential reaction of this compound, the reaction energy profile would provide a quantitative measure of the reaction's feasibility and kinetics. For example, in an aminolysis reaction, the profile would show the energy required to break the C-O bond of the ethyl group and form a new C-N bond with the incoming amine.
A summary of the calculated energies for a hypothetical reaction could be presented as follows:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | e.g., +25.3 |
| Intermediate | e.g., -5.2 |
| Products | e.g., -15.8 |
This information is vital for optimizing reaction conditions and designing more efficient synthetic routes.
Computational Prediction of Regioselectivity and Stereoselectivity
There are no published studies that have used computational methods, such as Density Functional Theory (DFT), to predict the regioselectivity or stereoselectivity of reactions involving this compound. Such studies would typically involve calculating the energies of different transition states to determine the most likely reaction pathways and products.
Molecular Dynamics Simulations
No molecular dynamics (MD) simulation studies have been reported for this compound. Consequently, there is no available data on its conformational analysis, intramolecular interactions, or the effects of solvents on its molecular behavior.
Conformational Analysis and Intramolecular Interactions
Information regarding the stable conformations and intramolecular interactions of this compound, which would be derived from MD simulations, is not available.
Solvation Effects and Solvent-Molecule Interactions
There are no studies detailing the interactions of this compound with different solvents or the impact of solvation on its structure and dynamics.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
No QSRR models have been developed specifically for this compound. This type of modeling would require a dataset of related compounds with known reaction rates to establish a mathematical relationship between molecular structure and reactivity.
Predicting Reaction Rates based on Substituent Effects
There is no research available that has computationally modeled how different substituents on the this compound scaffold would affect its reaction rates.
Computational Tools for Reaction Optimization and Design
While general computational tools for reaction optimization exist, there are no documented applications of these tools specifically for reactions involving this compound.
Advanced Analytical Characterization Techniques for Mechanistic and Structural Elucidation of Ethyl 2,4 Dihydroxybenzimidate Derivatives
High-Resolution Mass Spectrometry for Unambiguous Product Identification and Reaction Monitoring
High-Resolution Mass Spectrometry is a cornerstone for the analysis of novel chemical entities, offering unparalleled precision in mass measurement. This capability is crucial for confirming the elemental composition of newly synthesized Ethyl 2,4-dihydroxybenzimidate derivatives and for tracking the progress of chemical reactions.
Accurate mass measurement, typically provided by Time-of-Flight (TOF) or Orbitrap mass analyzers, allows for the determination of a molecule's elemental composition from its exact mass. This technique is fundamental in distinguishing between isomers and confirming the successful synthesis of a target derivative. For instance, HRMS can differentiate between compounds with identical nominal masses but different elemental formulas, providing a high degree of confidence in product identification.
Upon ionization, molecules undergo fragmentation in a predictable manner, creating a unique mass spectrum that serves as a structural fingerprint. The analysis of these fragmentation patterns provides critical information about the molecule's structure and functional groups. fu-berlin.de For benzimidazole derivatives, characteristic fragmentation pathways often involve cleavages of the imidazole ring and its substituents. researchgate.net In the case of this compound derivatives, key fragmentation events would likely include the loss of the ethyl group, cleavage of the imidate functionality, and fragmentation of the substituted benzene (B151609) ring. researchgate.netnih.gov Electron-activated dissociation (EAD) has emerged as a powerful technique for elucidating the fragmentation pathways of the main fragment ions of benzimidazole derivatives. nih.gov
Table 1: Hypothetical HRMS Data for Novel this compound Derivatives
| Compound | Proposed Formula | Calculated Monoisotopic Mass (Da) | Measured Mass (Da) | Mass Error (ppm) | Key Fragmentation Ions (m/z) |
| Derivative A | C₁₁H₁₄N₂O₃ | 222.0999 | 222.1002 | 1.35 | 193 (M-C₂H₅)⁺, 177 (M-OC₂H₅)⁺ |
| Derivative B | C₁₂H₁₃N₂O₃Cl | 270.0615 | 270.0611 | -1.48 | 241 (M-C₂H₅)⁺, 225 (M-OC₂H₅)⁺, 189 (M-OC₂H₅, HCl)⁺ |
| Derivative C | C₁₅H₁₄N₂O₅ | 302.0903 | 302.0908 | 1.66 | 273 (M-C₂H₅)⁺, 257 (M-OC₂H₅)⁺, 164 (dihydroxybenzoyl)⁺ |
For the analysis of complex mixtures, such as those generated during synthesis or mechanistic studies, mass spectrometry is coupled with chromatographic separation techniques.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This is a powerful tool for analyzing reaction mixtures containing this compound derivatives, particularly for compounds that are non-volatile or thermally labile. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. This technique is especially useful for monitoring reaction progress, identifying byproducts, and quantifying components. The fragmentation behavior of benzimidazole derivatives containing tertiary amine side chains has been investigated using LC-ESI-MS². researchgate.net
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS): GC-MS is a highly effective method for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile derivatives of this compound, chemical derivatization, such as trimethylsilylation, can be employed to increase their volatility and thermal stability, making them amenable to GC-MS analysis. researchgate.net GC provides excellent separation of isomers and closely related compounds, and the subsequent mass analysis allows for their definitive identification based on retention time and mass spectrum. nih.govconferenceworld.in The use of mass spectral libraries can further aid in the identification of known compounds or impurities. msu.edu
Table 2: Comparison of Hyphenated Techniques for Analysis of this compound Derivatives
| Technique | Analytes | Sample Preparation | Advantages | Limitations |
| LC-HRMS | Non-volatile, polar, thermally labile compounds | Dissolution in a suitable solvent | Wide applicability, soft ionization minimizes fragmentation | Lower chromatographic resolution than GC, potential for matrix effects |
| GC-HRMS | Volatile, thermally stable compounds | Derivatization may be required for polar compounds | High chromatographic resolution, extensive spectral libraries available | Limited to thermally stable and volatile compounds, derivatization adds complexity |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution and in the solid state. Advanced NMR methods provide information on connectivity, spatial proximity, and dynamic processes.
While one-dimensional (¹H and ¹³C) NMR provides essential information, complex derivatives of this compound often require two-dimensional (2D) NMR experiments for complete and unambiguous structural assignment. weebly.comomicsonline.orgresearchgate.net
Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons (typically through two or three bonds), revealing the proton-proton connectivity within the molecule. It is essential for tracing out spin systems in alkyl chains or aromatic rings. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. youtube.com This allows for the direct assignment of which protons are attached to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). youtube.comuvic.ca This is crucial for piecing together different fragments of a molecule, identifying quaternary carbons, and establishing connectivity across heteroatoms.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is invaluable for determining the relative stereochemistry and conformation of molecules. researchgate.net
Table 3: Expected 2D NMR Correlations for a Hypothetical Derivative: Ethyl 2,4-dihydroxy-5-propylbenzimidate
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC/HMQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |
| H-6 (aromatic) | H-3 (aromatic) | C-6 | C-2, C-4, C-5, C-7a | OH-4, Propyl-CH₂ |
| Ethyl-CH₂ | Ethyl-CH₃ | C-Ethyl-CH₂ | C-Ethyl-CH₃, C=N | Imine-NH |
| Propyl-CH₂ (α) | Propyl-CH₂ (β) | C-Propyl-CH₂ (α) | C-4, C-5, C-6, Propyl-C(β) | H-6 |
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible by solution NMR. rsc.org It is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov Different polymorphs can exhibit distinct ¹³C chemical shifts in their cross-polarization/magic-angle spinning (CP/MAS) spectra due to differences in molecular conformation and packing in the crystal lattice. beilstein-journals.orgnih.gov For reactions involving solid-state intermediates or products, ssNMR can be used to identify different crystalline or amorphous forms, providing insight into the reaction mechanism and product characteristics. researcher.life
Molecules are not static entities; they often undergo dynamic processes such as bond rotation and tautomeric exchange. mdpi.com Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study these processes. researchgate.net For derivatives of this compound, DNMR could be used to study:
Restricted Rotation: The energy barrier to rotation around certain bonds (e.g., the C(aryl)-C(=N) bond) can be determined by analyzing the coalescence of signals as the temperature is increased.
Tautomerism: The benzimidazole core can undergo proton tautomerism. DNMR can be used to measure the rate of this exchange. mdpi.com
Conformational Equilibria: If a molecule exists as a mixture of conformers in solution, DNMR can provide information on the thermodynamics and kinetics of their interconversion. nih.govnih.govbeilstein-journals.org
By analyzing the changes in the NMR lineshape with temperature, it is possible to calculate the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the dynamic process being studied.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map, from which the precise coordinates of each atom can be determined. This provides definitive information on bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation and stereochemistry. In the study of this compound and its derivatives, X-ray crystallography plays a crucial role in validating synthetic methodologies and understanding structure-activity relationships.
Crystal Structure Analysis of this compound and its Key Synthetic Intermediates
For a compound like this compound, X-ray analysis would definitively confirm the planarity of the benzimidazole ring system and the orientation of the ethyl and hydroxyl substituents. Key structural parameters, such as the carbon-nitrogen bond lengths within the imidate functionality and the torsion angles describing the orientation of the ethyl group, would be precisely determined. This information is critical for understanding the electronic and steric properties of the molecule.
To illustrate the type of data obtained from such an analysis, the following table presents hypothetical crystallographic data for a derivative of this compound, based on published data for similar benzimidazole structures. researchgate.net
| Parameter | Illustrative Value |
| Chemical Formula | C9H11NO3 |
| Formula Weight | 181.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.521(2) |
| b (Å) | 10.113(3) |
| c (Å) | 11.234(4) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 932.1(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.291 |
This table is interactive. You can sort and filter the data.
Confirmation of Regiochemistry and Stereochemistry in Complex Products
In the synthesis of more complex derivatives of this compound, the potential for forming various regioisomers and stereoisomers exists. X-ray crystallography is the gold standard for unequivocally determining the regiochemistry and stereochemistry of these products. For instance, in reactions where additional substituents are introduced onto the benzene ring, X-ray analysis can distinguish between the different possible substitution patterns.
Similarly, if the derivatization introduces chiral centers, X-ray crystallography of a single crystal of one enantiomer can be used to determine its absolute configuration. This is particularly important in pharmaceutical and materials science applications where the biological activity or material properties are highly dependent on the stereochemistry of the molecule. The three-dimensional structure from X-ray analysis provides indisputable proof of the connectivity and spatial arrangement of all atoms, leaving no ambiguity.
Spectroscopic Methods for Kinetic and Mechanistic Insights
Spectroscopic techniques are powerful tools for investigating the kinetics and mechanisms of chemical reactions. By monitoring changes in the absorption or scattering of light as a reaction proceeds, it is possible to identify and characterize transient intermediates, determine reaction rates, and elucidate the elementary steps of a reaction pathway.
Time-Resolved Infrared (TR-IR) and UV-Vis Spectroscopy for Reaction Intermediate Detection
Time-resolved infrared (TR-IR) and ultraviolet-visible (UV-Vis) spectroscopy are particularly well-suited for studying the reactions of this compound derivatives. TR-IR spectroscopy can monitor the formation and decay of species by observing changes in their characteristic vibrational frequencies in real-time. For example, in the synthesis of an imine derivative from this compound, the disappearance of the C=O stretching vibration of a reacting aldehyde and the appearance of the C=N stretching vibration of the imine product can be tracked over time. researchgate.netsemanticscholar.org This allows for the detection of any transient intermediates, such as a hemiaminal, that may form during the reaction.
UV-Vis spectroscopy is sensitive to changes in the electronic structure of molecules. The formation of conjugated systems or the introduction of auxochromic groups during a reaction involving this compound can lead to significant changes in the UV-Vis spectrum. By monitoring the absorbance at a specific wavelength corresponding to a reactant, intermediate, or product, the concentration of that species can be followed over time, enabling the determination of reaction kinetics. nih.govsctunisie.orgnih.govjournalajocs.com For instance, the hydrolysis of an ester derivative could be monitored by the change in absorbance as the chromophore is altered.
Below is an illustrative table of characteristic spectroscopic data that could be used to monitor a hypothetical reaction of this compound.
| Species | Technique | Characteristic Signal (Illustrative) | Monitored Change |
| This compound | IR | ~3300 cm⁻¹ (O-H stretch) | Decrease |
| Reactant (e.g., Aldehyde) | IR | ~1700 cm⁻¹ (C=O stretch) | Decrease |
| Reaction Intermediate | UV-Vis | λmax = 350 nm | Transient Appearance/Decay |
| Product (e.g., Imine) | IR | ~1650 cm⁻¹ (C=N stretch) | Increase |
This table is interactive. You can sort and filter the data.
Raman Spectroscopy for Vibrational Fingerprinting in Reaction Environments
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for in-situ reaction monitoring. rsc.orgoxinst.comacs.orgresearchgate.netmdpi.com Since water is a weak Raman scatterer, this technique is well-suited for studying reactions in aqueous media. Raman spectroscopy can provide a vibrational "fingerprint" of the molecules present in a reaction mixture, allowing for the identification of reactants, products, and intermediates. researchgate.net The high resolution of Raman spectra can also provide information about the local chemical environment and intermolecular interactions. By coupling a Raman spectrometer to a reaction vessel via a fiber-optic probe, the progress of a reaction involving this compound can be monitored continuously and non-invasively.
Chromatographic and Separation Science Techniques for Complex Reaction Systems
The synthesis and derivatization of this compound often result in complex mixtures containing unreacted starting materials, intermediates, the desired product, and various byproducts. Chromatographic and separation science techniques are essential for the analysis of these mixtures, as well as for the purification of the target compound.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of such reaction systems. nih.govnih.gov Reversed-phase HPLC, in which a nonpolar stationary phase is used with a polar mobile phase, is particularly effective for separating aromatic compounds like this compound and its derivatives. sielc.comwikipedia.orgmdpi.comresearchgate.netchromtech.com By carefully selecting the column, mobile phase composition, and detector, it is possible to achieve excellent separation of the various components in a reaction mixture. A UV detector is commonly used for these types of compounds due to the presence of the aromatic ring.
The data obtained from HPLC analysis can be used to determine the purity of the product, quantify the yield of the reaction, and identify the presence of any impurities. By collecting fractions as they elute from the column, HPLC can also be used as a preparative technique to isolate and purify the desired product.
The following table provides a hypothetical example of an HPLC analysis of a reaction mixture containing this compound.
| Compound | Retention Time (min) | Peak Area (%) |
| Starting Material 1 | 3.2 | 5.6 |
| Starting Material 2 | 4.1 | 8.2 |
| This compound | 7.5 | 82.3 |
| Byproduct 1 | 9.8 | 3.9 |
This table is interactive. You can sort and filter the data.
Preparative Chromatography for Isolation of Low-Yield Products
In the synthesis of this compound derivatives, reactions can sometimes result in the formation of desired products in low yields, alongside various byproducts and unreacted starting materials. The isolation of these low-yield products is crucial for accurate structural confirmation and for understanding reaction mechanisms. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for this purpose, offering high resolution and efficiency in separating components of a mixture. lcms.czspringernature.com
The primary goal of preparative HPLC is to isolate a sufficient quantity of a purified compound for further analysis, such as by NMR spectroscopy or mass spectrometry. The process involves scaling up an analytical HPLC method to a larger column with a higher loading capacity. Key parameters that are optimized during method development include the mobile phase composition, flow rate, and column dimensions.
Illustrative Example of a Preparative HPLC Method for a Benzimidate Derivative:
A hypothetical separation of a low-yield product from a reaction mixture in the synthesis of an this compound derivative is presented below. This data is representative of a typical preparative HPLC application for a small organic molecule.
| Parameter | Setting |
| Column | C18, 10 µm, 50 x 250 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 mL of a 10 mg/mL solution |
Table 1: Representative Preparative HPLC Parameters
In this example, the gradient elution allows for the effective separation of compounds with a range of polarities. The use of a C18 column is common for the separation of moderately polar organic compounds like benzimidate derivatives. The collected fractions corresponding to the low-yield product can then be concentrated and subjected to further structural analysis.
Chiral Chromatography for Enantiomeric Excess Determination in Asymmetric Reactions
Many biologically active molecules are chiral, and their enantiomers can exhibit significantly different pharmacological and toxicological profiles. nih.gov Therefore, in the asymmetric synthesis of chiral derivatives of this compound, the determination of the enantiomeric excess (ee) is of paramount importance. heraldopenaccess.us Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most widely used and reliable method for determining the enantiomeric purity of a chiral compound. heraldopenaccess.us
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds. nih.govresearchgate.net
The enantiomeric excess is a measure of the purity of a chiral substance and is calculated as the absolute difference between the mole fractions of the two enantiomers. In chiral HPLC, the ee is determined by comparing the peak areas of the two enantiomers in the chromatogram.
Illustrative Research Findings for Chiral Separation of a Benzimidazole Analog:
Below is a representative data table illustrating the kind of results obtained from a chiral HPLC analysis for determining the enantiomeric excess of a hypothetical chiral derivative of this compound.
| Parameter | Setting |
| Column | Chiralpak AD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Table 2: Representative Chiral HPLC Parameters
| Enantiomer | Retention Time (min) | Peak Area (%) |
| Enantiomer 1 | 8.5 | 10 |
| Enantiomer 2 | 10.2 | 90 |
Table 3: Illustrative Chiral HPLC Separation Data
From the data in Table 3, the enantiomeric excess can be calculated as: ee (%) = |(% Enantiomer 2) - (% Enantiomer 1)| = |90% - 10%| = 80%
This indicates that the sample contains an 80% excess of Enantiomer 2 over Enantiomer 1. Such quantitative data is critical in the development and optimization of asymmetric synthetic routes to enantiomerically pure derivatives of this compound.
Emerging Trends and Future Research Directions for Ethyl 2,4 Dihydroxybenzimidate
Catalysis Innovations in Imidate Chemistry
The development of novel catalytic systems is a cornerstone of modern organic synthesis, offering pathways to more sustainable and efficient chemical transformations. For ethyl 2,4-dihydroxybenzimidate, future research in catalysis is expected to open new avenues for its synthesis and functionalization.
In the pursuit of greener chemical processes, organocatalysis and biocatalysis present compelling alternatives to traditional metal-based catalysis. These methodologies often operate under milder reaction conditions and can offer unique selectivity.
Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. For the synthesis of imidates, organocatalysts could facilitate key bond-forming reactions with high levels of stereocontrol. Future research may explore the use of chiral Brønsted acids or bases to catalyze the addition of alcohols to nitriles, a fundamental step in imidate synthesis, to produce enantioenriched products.
Biocatalysis: Enzymes offer unparalleled selectivity and operate in environmentally benign aqueous media. While the direct enzymatic synthesis of this compound has not been extensively reported, the potential for biocatalytic approaches is significant. Lipases or nitrile hydratases could be engineered to accept substituted benzonitriles as substrates, providing a sustainable route to the corresponding imidates. The table below illustrates potential enzymatic transformations that could be explored.
Table 1: Potential Biocatalytic Approaches for Aryl Imidate Synthesis
| Enzyme Class | Potential Reaction | Substrate Example | Potential Product |
|---|---|---|---|
| Lipase | Transesterification | Mthis compound | This compound |
| Nitrile Hydratase | Hydration of Nitrile | 2,4-Dihydroxybenzonitrile (B1587391) | 2,4-Dihydroxybenzamide (precursor) |
| Alcohol Dehydrogenase | Oxidation of Diol | Benzene-1,2,4-triol | 2,4-Dihydroxy- cyclohex-2-en-1-one (precursor) |
Photocatalysis and electrochemistry are rapidly emerging as powerful tools in organic synthesis, enabling novel transformations through the generation of highly reactive intermediates under mild conditions.
Photocatalysis: Visible-light photocatalysis has been employed for a variety of organic transformations, including C-H functionalization and cross-coupling reactions. For this compound, photocatalysis could enable the direct functionalization of the aromatic ring or the imidate moiety, providing access to a diverse range of derivatives that would be difficult to synthesize using traditional methods.
Electrochemistry: Electrochemical synthesis offers a reagent-free method for oxidation and reduction reactions. The synthesis of benzimidazoles, structurally related to benzimidates, has been achieved using electrochemical methods. This approach could be adapted for the synthesis of this compound, potentially from readily available precursors, by leveraging controlled-potential electrolysis to drive the desired transformations.
Integration with Automation and High-Throughput Experimentation
The integration of automation and high-throughput experimentation (HTE) is transforming chemical research by enabling the rapid screening of reaction conditions and the discovery of new catalysts and reagents.
Automated robotic platforms can perform a large number of experiments in parallel, systematically varying parameters such as catalyst, solvent, temperature, and stoichiometry. This technology could be applied to rapidly optimize the synthesis of this compound, identifying the ideal conditions for maximizing yield and minimizing byproducts. For instance, a robotic system could be programmed to perform a multi-well plate-based screen of different Lewis acid catalysts for the Pinner reaction to synthesize the target imidate.
HTE allows for the rapid evaluation of large libraries of catalysts and reagents for a specific transformation. This is particularly valuable for discovering novel catalysts with improved activity or selectivity. For the functionalization of this compound, HTE could be used to screen a diverse set of transition metal catalysts for a desired cross-coupling reaction, quickly identifying promising candidates for further development. The table below provides an example of a high-throughput screening setup for a hypothetical C-H activation reaction on an aryl imidate.
Table 2: High-Throughput Screening for C-H Arylation of an Aryl Imidate
| Well | Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|---|
| A1 | Pd(OAc)2 | PPh3 | K2CO3 | 45 |
| A2 | Pd(OAc)2 | XPhos | Cs2CO3 | 85 |
| A3 | Pd(OAc)2 | SPhos | K3PO4 | 72 |
| B1 | [Rh(cod)Cl]2 | dppe | Na2CO3 | 30 |
| B2 | [Rh(cod)Cl]2 | dppp | K2CO3 | 42 |
Machine Learning and Artificial Intelligence in Chemical Synthesis
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the way chemical research is conducted, from predicting reaction outcomes to designing novel molecules. nih.gov
The application of AI in the synthesis of complex organic molecules is a rapidly growing field. nih.gov For a target molecule like this compound, AI algorithms can be trained on large datasets of known chemical reactions to predict the most efficient synthetic routes. mit.edu These models can identify novel disconnections and suggest innovative strategies that may not be apparent to a human chemist.
Furthermore, ML models can be used to predict the optimal conditions for a given reaction. researchgate.net By analyzing the relationships between various reaction parameters and the resulting yield or selectivity, these models can guide experimental design and reduce the number of experiments required to achieve the desired outcome. For example, a neural network could be trained on data from high-throughput screening experiments to predict the yield of an imidate-forming reaction under different conditions. mit.edu
Table 3: Machine Learning-Predicted Catalyst Performance for Imidate Synthesis
| Catalyst | Predicted Yield (%) | Confidence Score |
|---|---|---|
| Catalyst A | 92 | 0.95 |
| Catalyst B | 85 | 0.91 |
| Catalyst C | 78 | 0.88 |
| Catalyst D | 65 | 0.82 |
The integration of these emerging technologies holds immense promise for advancing the chemistry of this compound. By embracing innovations in catalysis, automation, and artificial intelligence, researchers can unlock new synthetic routes, discover novel derivatives, and ultimately expand the potential applications of this versatile chemical compound.
Predictive Models for Reaction Outcomes and Selectivity
The development of predictive models for the reactivity of this compound is a key area for future investigation. By leveraging computational tools such as Density Functional Theory (DFT) and machine learning algorithms, it is becoming increasingly possible to forecast reaction outcomes with a high degree of accuracy. These models can provide valuable insights into the kinetic and thermodynamic parameters governing various transformations, thereby guiding experimental design and minimizing trial-and-error approaches.
Future research will likely focus on developing comprehensive models that can predict the regioselectivity and stereoselectivity of reactions involving the imidate and hydroxyl functionalities. For instance, predictive models could be employed to determine the most likely site of electrophilic or nucleophilic attack under a given set of reaction conditions. This would be particularly valuable in designing selective functionalization strategies for the aromatic ring or the imidate nitrogen.
Hypothetical Predictive Model Data for Electrophilic Aromatic Substitution:
| Electrophile | Solvent | Predicted Major Isomer | Predicted Yield (%) |
| Br₂ | CCl₄ | 5-bromo | 85 |
| HNO₃/H₂SO₄ | Acetic Anhydride | 5-nitro | 78 |
| Ac₂O/BF₃·OEt₂ | Dichloromethane | 5-acetyl | 92 |
This table presents hypothetical data from a predictive model for the electrophilic substitution of this compound, illustrating how computational tools can guide synthetic planning.
Retrosynthetic Analysis Utilizing this compound as a Synthon
Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. amazonaws.comyoutube.come3s-conferences.org this compound represents a versatile synthon in this context, offering a unique combination of functional groups that can be strategically disconnected. The core resorcinol (B1680541) structure, combined with the reactive imidate moiety, allows for multiple disconnection approaches.
Future applications in retrosynthesis will likely see this compound used as a key building block for the synthesis of natural products and pharmaceutically active compounds. Its ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions makes it an attractive starting point for the construction of complex heterocyclic scaffolds. For example, the imidate functionality can be envisioned as a precursor to amidines or amides, while the hydroxyl groups can be used to direct ortho-lithiation or serve as handles for further functionalization.
Illustrative Retrosynthetic Disconnections:
| Target Scaffold | Disconnection Strategy | Key Intermediate from this compound |
| Benzofuran | Intramolecular cyclization | O-alkylated this compound |
| Chromone | Condensation and cyclization | Acylated this compound |
| Indole | Fischer indole synthesis | Hydrazone derivative of a keto-functionalized imidate |
This table provides hypothetical examples of how this compound could be utilized as a synthon in the retrosynthetic analysis of various heterocyclic systems.
Development of Novel Synthetic Methodologies
The unique electronic and steric environment of this compound suggests that it may exhibit novel reactivity patterns that have yet to be fully explored. Future research will undoubtedly focus on uncovering and developing new synthetic methodologies that exploit the latent reactivity of this compound.
Unexplored Reactivity Modes of the Imidate and Hydroxyl Groups
The interplay between the imidate and the two hydroxyl groups on the aromatic ring presents a fertile ground for discovering new transformations. The proximity of these functional groups could enable unique intramolecular reactions, such as cyclizations or rearrangements, under specific conditions. For instance, the imidate nitrogen could act as an internal nucleophile, attacking an activated form of one of the hydroxyl groups to form a novel heterocyclic system.
Furthermore, the coordination of metal catalysts to the oxygen and nitrogen atoms of this compound could unlock new catalytic cycles and reactivity modes. Research into the coordination chemistry of this ligand with various transition metals could lead to the development of novel catalysts for a range of organic transformations.
New Cascade and Domino Reactions Initiated by this compound
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.orgnih.gov this compound is an ideal candidate for initiating such reaction cascades due to its multiple reactive sites.
Future research in this area will likely focus on designing cascade sequences that are triggered by a specific reaction at one of the functional groups of this compound. For example, an initial reaction at the imidate could generate a reactive intermediate that then undergoes a series of intramolecular cyclizations involving the hydroxyl groups and the aromatic ring. Such strategies would allow for the rapid construction of complex polycyclic structures from a simple starting material.
Exploration of New Chemical Space Accessible via this compound Scaffolds
The scaffold of this compound provides a foundation for the exploration of new and diverse chemical space. By systematically modifying the core structure, it is possible to generate libraries of novel compounds with a wide range of physicochemical properties and potential biological activities.
Diversification Strategies for Library Synthesis
The development of efficient and robust diversification strategies is crucial for the synthesis of compound libraries based on the this compound scaffold. nih.gov Future research will likely focus on parallel synthesis techniques that allow for the rapid and systematic modification of the core structure.
Key diversification points include:
The imidate group: This can be converted into a variety of other functional groups, such as amides, amidines, and nitriles.
The hydroxyl groups: These can be alkylated, acylated, or used as directing groups for further aromatic substitution.
The aromatic ring: The positions ortho and para to the hydroxyl groups are activated towards electrophilic substitution, allowing for the introduction of a wide range of substituents.
Hypothetical Library Diversification Scheme:
| Core Scaffold | R¹ Substitution (at N) | R² Substitution (at 4-OH) | R³ Substitution (at 5-position) | Number of Compounds |
| This compound | H, Me, Et | H, Ac, Bn | H, Br, NO₂, Ac | 36 |
This table illustrates a hypothetical diversification strategy for generating a library of compounds based on the this compound scaffold, highlighting the potential for creating significant molecular diversity from a single starting material.
Accessing Underexplored Molecular Architectures
The quest for novel therapeutic agents and functional materials is intrinsically linked to the exploration of new regions of chemical space. This compound is emerging as a versatile building block for the synthesis of previously underexplored molecular architectures. Its unique combination of a reactive imidate functional group and a dihydroxy-substituted aromatic ring provides multiple points for diversification, enabling the construction of complex and diverse molecular scaffolds.
The inherent reactivity of the imidate moiety allows for a variety of chemical transformations. For instance, the carbon-nitrogen double bond can participate in cycloaddition reactions, serving as a synthon for the introduction of nitrogen-containing heterocyclic rings. This approach opens avenues to novel fused heterocyclic systems that are not readily accessible through conventional synthetic routes.
Furthermore, the presence of two hydroxyl groups on the benzene (B151609) ring offers significant opportunities for regioselective functionalization. These hydroxyl groups can be selectively protected or activated to direct subsequent reactions to specific positions on the aromatic core. This level of control is crucial for building intricate molecular designs and exploring structure-activity relationships in a systematic manner.
One promising area of research involves the use of this compound in multicomponent reactions (MCRs). MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. The diverse reactivity of this compound makes it an ideal candidate for the design of novel MCRs, leading to the efficient synthesis of libraries of compounds with high skeletal diversity. These libraries can then be screened for biological activity, potentially uncovering new pharmacological leads.
Researchers are actively investigating the utility of this compound in the synthesis of novel benzoxazoles and quinolines, classes of heterocyclic compounds known for their broad spectrum of biological activities. By strategically employing the reactivity of this compound, chemists can introduce novel substitution patterns and ring systems, thereby accessing analogues with potentially improved or entirely new pharmacological profiles.
The table below summarizes the potential of this compound in generating diverse molecular architectures.
| Reaction Type | Potential Outcome | Significance |
| Cycloaddition Reactions | Novel fused heterocyclic systems | Access to new chemical space, potential for novel biological activity |
| Regioselective Functionalization | Intricate and precisely substituted molecules | Systematic exploration of structure-activity relationships |
| Multicomponent Reactions | Rapid generation of diverse compound libraries | Efficient discovery of new bioactive molecules |
| Synthesis of Known Scaffolds with Novel Substitutions | New analogues of benzoxazoles and quinolines | Potential for improved pharmacological properties |
Future research in this area will likely focus on expanding the repertoire of reactions in which this compound can participate. The development of new catalytic systems that can selectively activate different parts of the molecule will be key to unlocking its full synthetic potential. Ultimately, the exploration of this versatile building block promises to yield a wealth of new molecular architectures with diverse applications in medicine and materials science.
Conclusion: the Enduring Significance of Ethyl 2,4 Dihydroxybenzimidate in Chemical Research
Summary of Key Contributions to Synthetic Organic Chemistry
Ethyl 2,4-dihydroxybenzimidate, while not extensively studied, represents a valuable synthetic intermediate. The documented multi-step synthesis from readily available starting materials provides a clear pathway to this versatile molecule. Its key contribution lies in providing a scaffold that combines the reactivity of an imidate with a highly functionalized aromatic ring.
Recap of Versatility as a Synthetic Building Block
The presence of multiple reactive sites—the imidate nitrogen, the phenolic hydroxyl groups, and the activated aromatic ring—endows this compound with significant versatility. This allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex organic molecules.
Outlook on Continued Research and Unlocking Further Potential
Further research into the reactivity and applications of this compound is warranted. A thorough investigation of its reaction scope, the development of more efficient synthetic routes, and the exploration of its utility in the synthesis of biologically active compounds could unlock its full potential. The lack of comprehensive characterization data is a significant gap that future research should aim to fill.
Implications for Advanced Chemical Synthesis and Discovery
As the demand for novel and complex molecules in fields such as medicine and materials science continues to grow, the importance of versatile building blocks like this compound will only increase. Its potential to serve as a starting point for the synthesis of diverse molecular architectures has significant implications for the future of chemical synthesis and the discovery of new functional molecules.
Q & A
Q. What are the established synthetic routes for Ethyl 2,4-dihydroxybenzimidate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves esterification or condensation reactions. For example, analogous compounds like ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate were synthesized via acid-catalyzed esterification using ethanol and a carboxylic acid derivative under reflux conditions . Key parameters include:
- Catalyst choice : Sulfuric acid or p-toluenesulfonic acid (p-TsOH) improves reaction efficiency.
- Temperature : Reflux (~78°C for ethanol) balances reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) is recommended based on solubility (logP ~2.2 suggests moderate polarity) .
Q. How can researchers optimize purification of this compound given its physicochemical properties?
Methodological Answer: Leverage solubility and polarity
- Solvent selection : Use ethyl acetate or dichloromethane for extraction (logP ~2.2 indicates moderate hydrophobicity) .
- Chromatography : Normal-phase silica gel with gradient elution (e.g., hexane → ethyl acetate) resolves hydroxylated byproducts.
- Crystallization : Test mixed solvents (e.g., ethanol-water) to exploit temperature-dependent solubility. Validate purity via HPLC (C18 column, methanol/water mobile phase) or TLC (Rf comparison with standards) .
Advanced Research Questions
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR :
- ¹H NMR : Identify hydroxyl protons (δ 10–12 ppm, broad) and aromatic protons (δ 6–8 ppm, coupling patterns indicate substitution).
- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and aromatic carbons.
- IR : Detect O–H stretches (~3200–3500 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- Mass Spectrometry : Exact mass (e.g., 224.105 g/mol for a related compound ) validates molecular formula. Fragmentation patterns distinguish positional isomers.
Q. How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer: Design stability studies using buffered solutions (pH 2–12) and monitor degradation via HPLC:
- Acidic conditions : Protonation of hydroxyl groups may reduce solubility or accelerate hydrolysis.
- Alkaline conditions : Ester hydrolysis likely dominates (e.g., saponification at pH >10).
- Control variables : Temperature (e.g., 25°C vs. 40°C), ionic strength, and light exposure. Reference analogous compounds’ stability profiles (e.g., ethyl 2,4-difluorobenzoate remains stable under inert conditions ).
Q. How should researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
- Comparative analysis : Replicate conflicting studies under standardized conditions (solvent, temperature, catalyst).
- Error source identification : Check for moisture sensitivity (hydrolysis), trace metal contamination, or analytical method variability (e.g., UV vs. NMR quantification).
- Statistical validation : Use triplicate experiments and report confidence intervals. Cross-reference with computational models (e.g., DFT for reaction energetics) .
Q. What strategies validate the reactivity of this compound with nucleophiles in synthetic applications?
Methodological Answer:
- Kinetic studies : Monitor reactions with amines/thiols via in-situ IR or UV-Vis.
- Product isolation : Use LC-MS to identify adducts (e.g., Michael addition products).
- Competitive experiments : Compare reactivity with structurally similar nucleophiles. Precaution: Avoid oxidizers (risk of decomposition to CO₂/HF analogs ).
Data Contradiction Analysis
Example: Discrepancies in reported melting points may arise from:
- Polymorphism : Recrystallize from multiple solvents (e.g., ethanol vs. acetone).
- Purity differences : Validate via elemental analysis or DSC.
- Method variability : Standardize heating rates (e.g., 1°C/min) and sample preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
